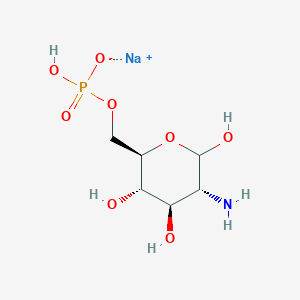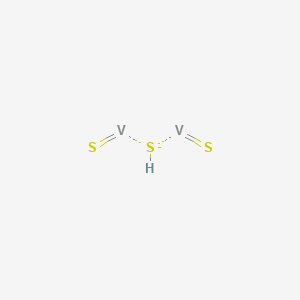
Vanadium sulfide, VS2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanadium sulfide can be synthesized using various methods, including:
Solvo-/Hydrothermal Method: This involves the reaction of vanadium precursors with sulfur sources in a solvent at elevated temperatures and pressures.
Molecular Beam Epitaxy: This method involves the deposition of vanadium and sulfur atoms onto a substrate under controlled conditions to form thin layers of vanadium sulfide.
Chemical Vapor Deposition: This technique involves the reaction of vanadium and sulfur-containing gases at high temperatures to form vanadium sulfide films on a substrate.
Industrial Production Methods
Industrial production of vanadium sulfide typically involves high-temperature solid-state reactions between vanadium and sulfur or their compounds. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of pure vanadium sulfide.
Análisis De Reacciones Químicas
Vanadium sulfide undergoes various chemical reactions, including:
Oxidation: Vanadium sulfide can be oxidized to form vanadium oxides and sulfur oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Vanadium sulfide can be reduced to elemental vanadium and hydrogen sulfide using reducing agents such as hydrogen gas.
Substitution: Vanadium sulfide can undergo substitution reactions where sulfur atoms are replaced by other chalcogen atoms, such as selenium or tellurium.
Common reagents used in these reactions include oxygen, hydrogen, and chalcogen compounds. The major products formed from these reactions are vanadium oxides, elemental vanadium, hydrogen sulfide, and substituted vanadium chalcogenides.
Aplicaciones Científicas De Investigación
Vanadium sulfide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which vanadium sulfide exerts its effects depends on its application. In energy storage, vanadium sulfide acts as a cathode material by undergoing reversible redox reactions with lithium ions, leading to the storage and release of electrical energy . In catalysis, vanadium sulfide provides active sites for chemical reactions, facilitating the conversion of reactants to products . In electronics, vanadium sulfide’s metallic properties and spin polarization enable its use in electronic and spintronic devices .
Comparación Con Compuestos Similares
Vanadium sulfide can be compared with other transition metal dichalcogenides, such as molybdenum disulfide and tungsten disulfide. While all three compounds have similar layered structures, vanadium sulfide is unique due to its metallic properties and high spin polarization . Molybdenum disulfide and tungsten disulfide, on the other hand, are semiconductors and are widely studied for their electronic and optoelectronic applications.
Similar Compounds
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
- Vanadium tetrasulfide (VS₄)
Vanadium sulfide’s uniqueness lies in its combination of metallic properties, high spin polarization, and potential for various applications in energy storage, catalysis, and electronics.
Propiedades
Fórmula molecular |
HS3V2- |
|---|---|
Peso molecular |
199.1 g/mol |
Nombre IUPAC |
sulfanide;sulfanylidenevanadium |
InChI |
InChI=1S/H2S.2S.2V/h1H2;;;;/p-1 |
Clave InChI |
GDBFWDHFJUDBOT-UHFFFAOYSA-M |
SMILES canónico |
[SH-].S=[V].S=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


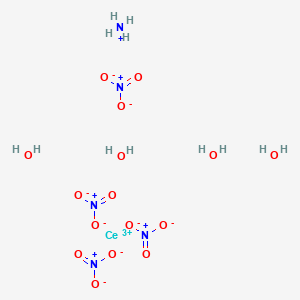
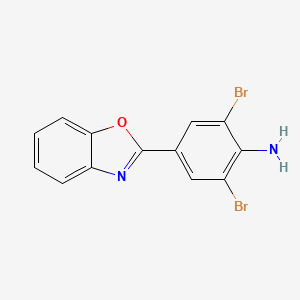
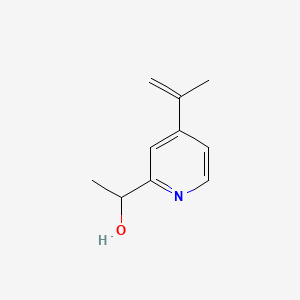
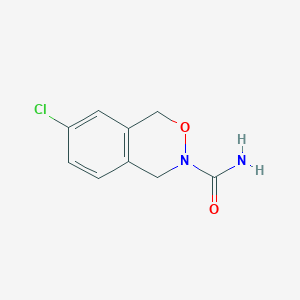
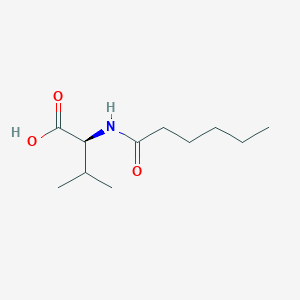
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
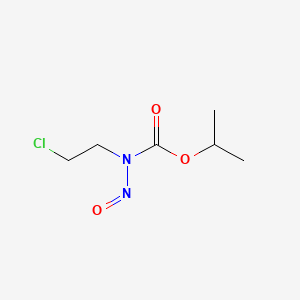
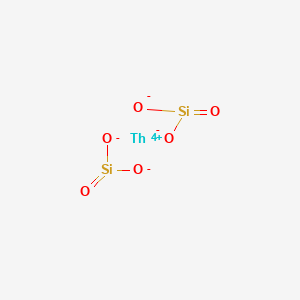


![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
